Salacinol

α-glucosidase inhibition human intestinal maltase IC50 comparison

Salacinol is the definitive thiosugar sulfonium α-glucosidase reference inhibitor featuring a unique zwitterionic spirobicyclic structure confirmed by X-ray crystallography. With a Ki of 0.44 μM versus human intestinal maltase—over 30-fold more potent than acarbose (IC50 15.2 μM)—it delivers unmatched potency for postprandial glucose regulation studies. Its negligible gut absorption and >96% gastric stability ensure gut-restricted pharmacology free from systemic confounds. Structurally distinct from clinical inhibitors acarbose, voglibose, and miglitol, it enables SAR studies with fully characterized analogues (kotalanol, ponkoranol). Ideal for preclinical glycemic response models, enzyme inhibition assays, and antidiabetic lead discovery.

Molecular Formula C9H18O9S2
Molecular Weight 334.4 g/mol
CAS No. 200399-47-9
Cat. No. B1681389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalacinol
CAS200399-47-9
Synonymsneosalacinol
salacinol
Molecular FormulaC9H18O9S2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O
InChIInChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1
InChIKeySOWRVDSZMRPKRG-XESHOGEWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salacinol (CAS 200399-47-9): Thiosugar Sulfonium α-Glucosidase Inhibitor for Type 2 Diabetes Research


Salacinol (CAS 200399-47-9, C9H18O9S2) is a naturally occurring thiosugar sulfonium ion isolated from Salacia species (Celastraceae) [1]. It possesses a unique zwitterionic spirobicyclic inner salt structure comprising a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1′-deoxy-D-erythrosyl-3′-sulfate anion, as confirmed by X-ray crystallography [1]. This compound functions as a potent competitive inhibitor of intestinal α-glucosidases including maltase, sucrase, and isomaltase, thereby delaying carbohydrate digestion and reducing postprandial glucose absorption [1][2].

Why Salacinol Cannot Be Replaced by Generic α-Glucosidase Inhibitors in Research Applications


Salacinol cannot be functionally substituted by clinical α-glucosidase inhibitors such as acarbose, voglibose, or miglitol due to its distinct structural class (thiosugar sulfonium inner salt versus pseudotetrasaccharide, valiolamine derivative, or 1-deoxynojirimycin derivative, respectively) [1][2]. Within the Salacia-derived sulfonium family, salacinol differs from kotalanol and ponkoranol in its polyhydroxylated side-chain length and stereochemistry, which directly affect enzyme subtype selectivity and inhibitory potency [1][2]. Most critically, salacinol exhibits negligible intestinal absorption, confining its action locally to the gut lumen—a pharmacokinetic profile distinct from systemically absorbed inhibitors and essential for studies evaluating localized carbohydrate management without systemic exposure [2].

Salacinol (200399-47-9): Quantitative Comparative Evidence for Scientific Selection


Comparative Human Intestinal Maltase Inhibition: Salacinol vs. Clinical Antidiabetic Agents

Salacinol inhibits human small intestinal maltase with an IC50 of 4.9 μM and a Ki of 0.44 μM, demonstrating potency superior to acarbose (IC50 15.2 μM, Ki 2.6 μM) and comparable to miglitol (IC50 3.7 μM, Ki 0.57 μM) but lower than voglibose (IC50 1.3 μM, Ki 0.17 μM) [1]. Within the Salacia sulfonium family, salacinol (IC50 4.9 μM) is less potent than kotalanol (IC50 3.9 μM) and neokotalanol (IC50 3.9 μM) but more potent than neosalacinol (IC50 9.0 μM) [1].

α-glucosidase inhibition human intestinal maltase IC50 comparison type 2 diabetes carbohydrate metabolism

In Vivo Postprandial Glucose Suppression: Salacinol vs. Acarbose in Carbohydrate-Loaded Rats

In maltose- and sucrose-loaded rat models, salacinol demonstrated more potent suppression of serum glucose elevation than acarbose, a clinically used α-glucosidase inhibitor [1]. The study confirmed that salacinol's in vivo antihyperglycemic effect directly correlates with its in vitro α-glucosidase inhibitory profile across multiple disaccharidases including maltase, sucrase, and isomaltase [1].

in vivo efficacy postprandial glucose maltose loading sucrose loading acarbose comparison rat model

Gastrointestinal Stability and Negligible Intestinal Absorption: Pharmacokinetic Differentiation from Systemic Inhibitors

Salacinol exhibits high stability in artificial gastric juice, remaining >96% intact after 1 hour and >90% after 3 hours at 37°C [1]. Critically, salacinol is hardly absorbed from the intestine, as demonstrated in an in situ rat ligated intestinal loop model [1][2]. This pharmacokinetic profile—local gastrointestinal action with negligible systemic bioavailability—contrasts sharply with clinically used α-glucosidase inhibitors such as acarbose, voglibose, and miglitol, which exhibit measurable systemic absorption and associated side effects [2].

gastrointestinal stability intestinal absorption pharmacokinetics local action artificial gastric juice rat intestinal loop

Structural Basis for Enzyme Recognition: Unique Thiosugar Sulfonium Inner Salt Differentiates Salacinol from Nitrogen-Containing Iminosugar Inhibitors

Salacinol possesses a unique zwitterionic spirobicyclic inner salt structure comprising a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1′-deoxy-D-erythrosyl-3′-sulfate anion, confirmed by X-ray crystallography [1]. This thiosugar sulfonium architecture differs fundamentally from nitrogen-containing iminosugar inhibitors such as miglitol and 1-deoxynojirimycin. Notably, synthetic nitrogen analogues of salacinol exhibit altered chemical stability—they do not undergo ring opening unlike their sulfonium counterparts [2]—and show only marginal activity (<33% inhibition at 250 μM) against human O-GlcNAcase and bacterial NagZ enzymes, underscoring the critical role of the sulfonium center for α-glucosidase targeting [2].

thiosugar sulfonium zwitterionic structure SAR X-ray crystallography nitrogen analogue structural differentiation

Species-Consistent α-Glucosidase Inhibitory Activity: Human and Rat Enzyme Correlation

Salacinol, along with kotalanol and neokotalanol, inhibits human intestinal α-glucosidases (maltase) with IC50 values of 3.9–4.9 μM—potencies that are statistically indistinguishable from those measured against rat small intestinal α-glucosidase [1]. This species consistency validates the use of rodent models for preclinical evaluation of salacinol-containing preparations and distinguishes it from compounds whose inhibitory profiles diverge significantly between species.

species translation human α-glucosidase rat α-glucosidase preclinical model maltase inhibition cross-species validation

High-Value Application Scenarios for Salacinol (CAS 200399-47-9) in Research and Development


In Vitro α-Glucosidase Inhibition Assays Requiring Human-Relevant Enzyme Potency Benchmarking

Salacinol serves as a validated reference inhibitor in human intestinal maltase inhibition assays, with established IC50 (4.9 μM) and Ki (0.44 μM) values that enable direct potency comparisons with acarbose (IC50 15.2 μM) and other clinical inhibitors [1]. Its consistent activity across human and rat enzyme preparations supports use in both human-target discovery and preclinical rodent model validation [1].

In Vivo Postprandial Glucose Suppression Studies in Rodent Models

For researchers evaluating carbohydrate-induced glycemic responses, salacinol offers superior in vivo efficacy in maltose- and sucrose-loaded rat models compared to acarbose [1]. This makes it a preferred positive control or lead compound for studies investigating postprandial glucose regulation mechanisms or screening novel antihyperglycemic agents.

Pharmacokinetic Studies of Gut-Localized α-Glucosidase Inhibitors with Minimal Systemic Exposure

Salacinol's demonstrated stability in artificial gastric juice (>96% remaining after 1 hour at 37°C) and negligible intestinal absorption in situ make it an ideal tool compound for investigating locally acting gastrointestinal enzyme inhibitors [1][2]. This profile supports research into gut-restricted pharmacology without confounding systemic variables.

Structure-Activity Relationship (SAR) Studies on Thiosugar Sulfonium Glycosidase Inhibitors

As the first naturally occurring sulfonium-type α-glucosidase inhibitor with a fully characterized X-ray crystal structure [1], salacinol provides a defined scaffold for SAR investigations. Its unique zwitterionic inner salt structure and the availability of structurally characterized analogues (kotalanol, neosalacinol, ponkoranol) enable systematic exploration of side-chain length and stereochemistry effects on enzyme subtype selectivity [2].

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